![molecular formula C9H17N3O3 B11715194 N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring with hydrazinecarbonyl and hydroxy functional groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[(1R,2R,4S)-4-(Hydrazincarbonyl)-2-hydroxycyclopentyl]methyl}acetamid umfasst typischerweise mehrere Schritte:
Bildung des Cyclopentylrings: Der Cyclopentylring wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.
Einführung von funktionellen Gruppen: Die Hydrazincarbonyl- und Hydroxygruppen werden über spezifische Reagenzien und Katalysatoren unter kontrollierten Bedingungen eingeführt.
Endmontage: Der letzte Schritt beinhaltet die Kupplung des Cyclopentylrings mit der Acetamidgruppe.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{[(1R,2R,4S)-4-(Hydrazincarbonyl)-2-hydroxycyclopentyl]methyl}acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Hydrazincarbonylgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Acetamidgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie Ketone, Aldehyde, Amine und substituierte Acetamide.
Wissenschaftliche Forschungsanwendungen
N-{[(1R,2R,4S)-4-(Hydrazincarbonyl)-2-hydroxycyclopentyl]methyl}acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder -aktivator untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{[(1R,2R,4S)-4-(Hydrazincarbonyl)-2-hydroxycyclopentyl]methyl}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biochemischen Wirkungen führt. Die beteiligten Wege umfassen Signaltransduktion und Stoffwechselprozesse.
Wirkmechanismus
The mechanism of action of N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{[(1R,2R,4S)-4-(Hydrazincarbonyl)-2-hydroxycyclopentyl]methyl}formamid
- N-{[(1R,2R,4S)-4-(Hydrazincarbonyl)-2-hydroxycyclopentyl]methyl}propionamid
Einzigartigkeit
N-{[(1R,2R,4S)-4-(Hydrazincarbonyl)-2-hydroxycyclopentyl]methyl}acetamid ist aufgrund seiner spezifischen funktionellen Gruppen und deren Anordnung am Cyclopentylring einzigartig. Diese einzigartige Struktur ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C9H17N3O3 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N-[[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
WMWTXDUAFVNLQX-XLPZGREQSA-N |
Isomerische SMILES |
CC(=O)NC[C@H]1C[C@@H](C[C@H]1O)C(=O)NN |
Kanonische SMILES |
CC(=O)NCC1CC(CC1O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


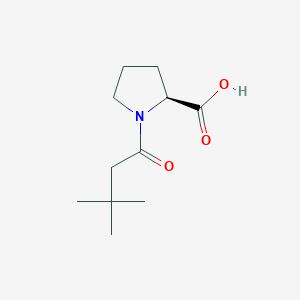

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
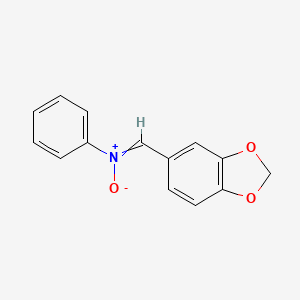

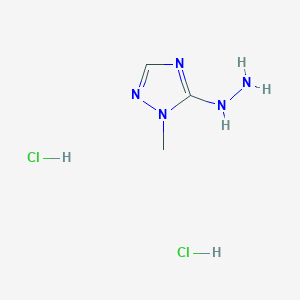
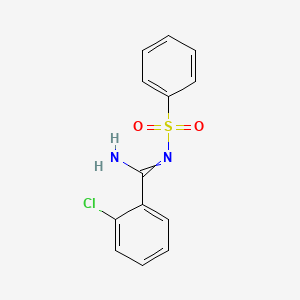
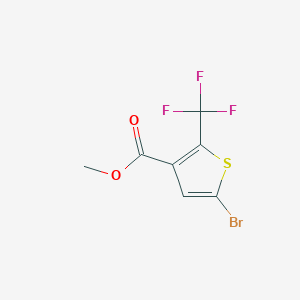
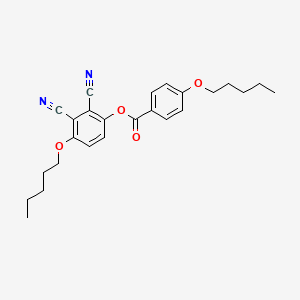
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
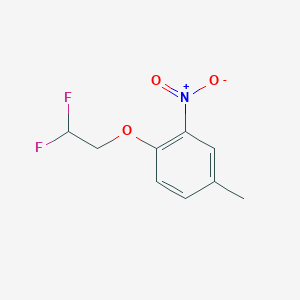


![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
